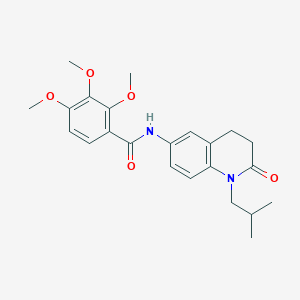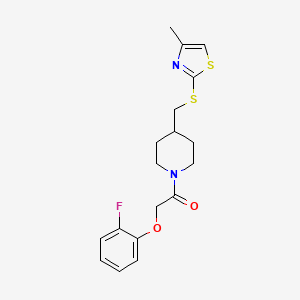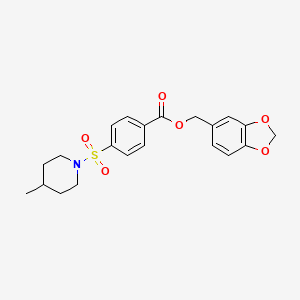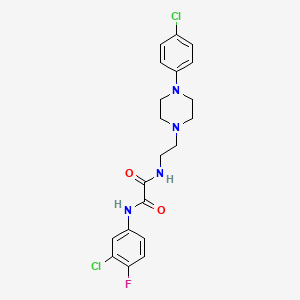![molecular formula C18H22N4OS B2579221 N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]propanamide CAS No. 1241031-92-4](/img/structure/B2579221.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]propanamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MPTPQ and has been found to have various biochemical and physiological effects.
Mechanism of Action
MPTPQ selectively inhibits the activity of MAO-B by binding to the enzyme's active site. This inhibition leads to an increase in dopamine levels, which has been found to be beneficial in the treatment of Parkinson's disease. MPTPQ has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
MPTPQ has been found to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which has been found to be beneficial in the treatment of Parkinson's disease. MPTPQ has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using MPTPQ in lab experiments is its selective inhibition of MAO-B activity. This allows researchers to study the effects of increased dopamine levels in a controlled manner. However, one limitation of using MPTPQ is its potential toxicity. MPTPQ has been found to be toxic to dopaminergic neurons in vitro, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of MPTPQ. One direction is to further investigate its neuroprotective effects and potential applications in the treatment of neurodegenerative diseases. Another direction is to study its potential applications in other fields, such as cancer research. Additionally, further research is needed to fully understand the mechanism of action of MPTPQ and its potential side effects.
Conclusion:
In conclusion, MPTPQ is a chemical compound that has been widely studied for its potential applications in scientific research. It has been found to selectively inhibit the activity of MAO-B, increase dopamine levels in the brain, and have antioxidant properties. While there are advantages and limitations to using MPTPQ in lab experiments, there are several future directions for its study and potential applications in various fields.
Synthesis Methods
The synthesis of MPTPQ involves the reaction of 3-methylquinoxaline-2-thiol with 1-cyano-1,2-dimethylpropylamine and 2-bromo-N-(2-bromoethyl)propanamide. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure MPTPQ.
Scientific Research Applications
MPTPQ has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. This inhibition of MAO-B activity leads to an increase in dopamine levels, which has been found to be beneficial in the treatment of Parkinson's disease.
properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3-methylquinoxalin-2-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-11(2)18(5,10-19)22-16(23)13(4)24-17-12(3)20-14-8-6-7-9-15(14)21-17/h6-9,11,13H,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZRFGAMOJBONU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SC(C)C(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-2-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2579139.png)
![2-{[6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N~1~-isopropylacetamide](/img/structure/B2579141.png)

![2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide](/img/structure/B2579146.png)




![4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine](/img/structure/B2579155.png)
![1-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutane-1-carbonitrile](/img/structure/B2579156.png)

![2-amino-4-(2-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2579158.png)
![4-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2579160.png)
![6-(3-oxobenzo[d]isothiazol-2(3H)-yl)hexanoic acid](/img/structure/B2579161.png)